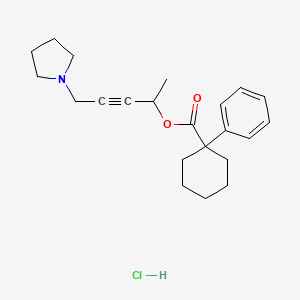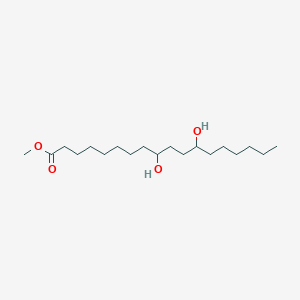
Methyl 9,12-dihydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,12-dihydroxyoctadecanoate is a chemical compound with the molecular formula C19H38O4 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl groups at the 9th and 12th carbon positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 9,12-dihydroxyoctadecanoate can be synthesized through the hydroxylation of unsaturated methyl esters. One common method involves the use of cetyltrimethylammonium permanganate (CTAP) as a hydroxylating agent. The reaction is typically carried out under solvent-free conditions, and the progress is monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrial production of this compound often involves the extraction of oil from seeds, followed by urea adduct complexation to isolate the desired unsaturated methyl esters. These esters are then subjected to hydroxylation using CTAP or similar reagents to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9,12-dihydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds, alkylated derivatives.
Applications De Recherche Scientifique
Methyl 9,12-dihydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential role in biological processes and as a model compound for understanding lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biolubricants, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 9,12-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9th and 12th positions play a crucial role in its reactivity and biological activity. These groups can form hydrogen bonds with target molecules, influencing various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9,10-dihydroxyoctadecanoate: Another hydroxylated methyl ester with hydroxyl groups at the 9th and 10th positions.
Methyl 9,10-epoxyoctadecanoate: An epoxide derivative of oleic acid, which can be hydrolyzed to form diols.
Methyl 9,12-epoxy-10,13-dihydroxystearate: A compound with both epoxy and hydroxyl groups.
Uniqueness
Methyl 9,12-dihydroxyoctadecanoate is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets and pathways, making it valuable for various applications .
Propriétés
Numéro CAS |
25751-91-1 |
|---|---|
Formule moléculaire |
C19H38O4 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
methyl 9,12-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-9-12-17(20)15-16-18(21)13-10-7-6-8-11-14-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 |
Clé InChI |
UKNGKBIZPRALLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC(CCCCCCCC(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
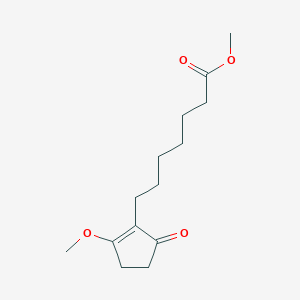


![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

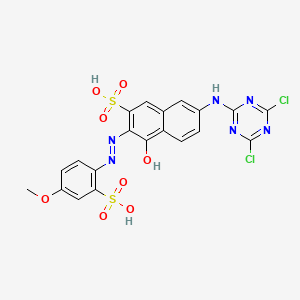
![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)
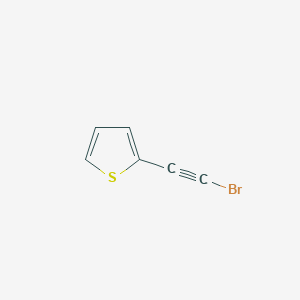
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
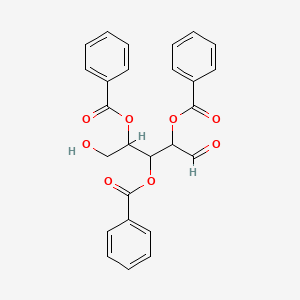
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
